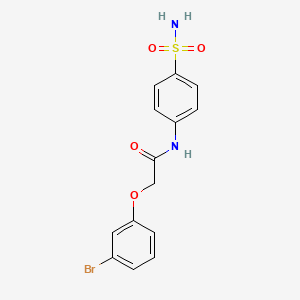
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom and a pyridinyloxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of fluorobenzene followed by reduction to form 3-fluoroaniline. The 3-fluoroaniline is then reacted with 2-chloropyridine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes, while reduction can produce aniline derivatives.
Applications De Recherche Scientifique
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- involves its interaction with specific molecular targets. The fluorine atom and pyridinyloxy group enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects in medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 3-fluoro-4-(4-pyridinyloxy)-
- Benzenamine, 4-(3-pyridinyloxy)-
- 3-Fluoroaniline
Uniqueness
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- is unique due to the specific positioning of the fluorine atom and the pyridinyloxy group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
1094937-86-6 |
|---|---|
Formule moléculaire |
C11H9FN2O |
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
3-fluoro-4-pyridin-2-yloxyaniline |
InChI |
InChI=1S/C11H9FN2O/c12-9-7-8(13)4-5-10(9)15-11-3-1-2-6-14-11/h1-7H,13H2 |
Clé InChI |
PZRAFTNJRFPRAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)OC2=C(C=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)

![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12121828.png)
![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)
![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)

![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12121849.png)
![3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12121859.png)
![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)


![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)

